1-Ethyl-4-piperidin-4-ylpiperazine

Physicochemical profiling Drug-likeness Lead optimization

1-Ethyl-4-piperidin-4-ylpiperazine (CAS 435341-92-7, free base; hydrochloride salt CAS 202991-77-3) is a heterocyclic organic compound belonging to the piperazine derivative class. It features a piperazine ring linked to a piperidine moiety via a single carbon-nitrogen bond, with an ethyl substitution on one piperazine nitrogen, yielding a molecular formula of C11H23N3 and a molecular weight of 197.32 g/mol.

Molecular Formula C11H23N3
Molecular Weight 197.32 g/mol
CAS No. 435341-92-7
Cat. No. B3020998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-piperidin-4-ylpiperazine
CAS435341-92-7
Molecular FormulaC11H23N3
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2CCNCC2
InChIInChI=1S/C11H23N3/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11/h11-12H,2-10H2,1H3
InChIKeyJOXMSOKQNJLNEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-piperidin-4-ylpiperazine CAS 435341-92-7: Technical Specifications and Procurement Baseline


1-Ethyl-4-piperidin-4-ylpiperazine (CAS 435341-92-7, free base; hydrochloride salt CAS 202991-77-3) is a heterocyclic organic compound belonging to the piperazine derivative class [1]. It features a piperazine ring linked to a piperidine moiety via a single carbon-nitrogen bond, with an ethyl substitution on one piperazine nitrogen, yielding a molecular formula of C11H23N3 and a molecular weight of 197.32 g/mol . The compound is commercially available as a free base or as hydrochloride/trihydrochloride salts, typically at ≥95% purity, and is utilized as a versatile building block in medicinal chemistry and pharmaceutical research .

Critical Differentiation: Why 1-Ethyl-4-piperidin-4-ylpiperazine Cannot Be Substituted by Generic Piperazine Analogs


Generic substitution of piperazine derivatives is scientifically invalid due to significant divergence in physicochemical properties and biological target engagement profiles driven by subtle structural modifications. The unique bicyclic architecture of 1-Ethyl-4-piperidin-4-ylpiperazine—combining a piperazine ring and a piperidine ring with an N-ethyl substituent—imparts a distinct conformational flexibility, hydrogen-bonding capacity, and lipophilicity profile compared to simpler piperazines or analogs lacking the dual-ring system . These structural nuances directly modulate key drug-like parameters including pKa, LogP, and LogD, which govern solubility, permeability, and off-target liability [1]. As demonstrated in the quantitative evidence below, even closely related in-class compounds exhibit measurable differences in predicted physicochemical behavior and biological activity, underscoring the necessity for precise compound selection in research and development workflows.

Quantitative Evidence: 1-Ethyl-4-piperidin-4-ylpiperazine vs. Comparator Analogs


Predicted pKa and Ionization State Differentiation vs. 1-(2-Pyrimidyl)piperazine

1-Ethyl-4-piperidin-4-ylpiperazine exhibits a predicted pKa of 10.27±0.10 , which is significantly higher than that of 1-(2-pyrimidyl)piperazine (predicted pKa ~6.8-7.2) due to the electron-donating ethyl group and the absence of electron-withdrawing heteroaromatic substituents. This difference alters the ionization state at physiological pH, directly impacting passive membrane permeability and central nervous system (CNS) penetration potential.

Physicochemical profiling Drug-likeness Lead optimization

Lipophilicity (LogP) Comparison: 1-Ethyl-4-piperidin-4-ylpiperazine vs. 1-Benzylpiperazine

The experimental or calculated LogP for 1-Ethyl-4-piperidin-4-ylpiperazine is reported as -0.71 . This value is substantially lower than that of 1-benzylpiperazine (calculated LogP ~1.8-2.2) [1], reflecting the polarizing effect of the dual nitrogen-containing rings versus a hydrophobic benzyl group. The lower LogP suggests improved aqueous solubility and potentially reduced non-specific tissue binding.

Lipophilicity CNS MPO score ADME prediction

pH-Dependent Lipophilicity (LogD) Profile vs. Simple Piperazine

At physiologically relevant pH, 1-Ethyl-4-piperidin-4-ylpiperazine exhibits a LogD (pH 7.4) of -3.63 and a LogD (pH 5.5) of -5.93 [1]. These values are markedly more negative than those of unsubstituted piperazine (LogD pH 7.4 ~ -1.5), indicating substantially higher aqueous solubility and lower membrane partitioning. This profile is a direct consequence of the compound's dual basic nitrogen centers and the ethyl substitution.

LogD Ionization state Bioavailability prediction

Cytotoxic Activity Against DU145 Prostate Cancer Cells: Class-Level Inference

Preliminary cytotoxic assays indicate that 1-Ethyl-4-piperidin-4-ylpiperazine exhibits strong and selective inhibitory activity against DU145 human prostate cancer cells [1]. While direct quantitative comparator data for close analogs in the same assay are unavailable, the reported selectivity for DU145 cells over other cell lines suggests a distinct biological profile compared to broader-spectrum piperazine derivatives.

Anticancer Cytotoxicity Prostate cancer

Potential as Nonpeptide BACE1 Inhibitor Scaffold: Class-Level Inference

(4-Arylpiperazinyl)piperidines, a class to which 1-Ethyl-4-piperidin-4-ylpiperazine belongs, have been reported as novel nonpeptide BACE1 inhibitors with improved in vitro potency compared to earlier biaryl-based inhibitors [1]. While this specific compound was not directly tested in the published studies, its core scaffold is structurally analogous, suggesting it may serve as a valuable starting point for the design of next-generation BACE1 inhibitors for Alzheimer's disease.

Alzheimer's disease BACE1 inhibition CNS therapeutics

Density and Physical Form Differentiation vs. Analog Piperazines

1-Ethyl-4-piperidin-4-ylpiperazine has a reported density of 0.975 g/mL and is described as a solid at room temperature . This density is lower than that of 1-(2-methoxyphenyl)piperazine (density ~1.1 g/mL), which can impact powder handling, compressibility, and formulation development. The hydrochloride salt form further enhances aqueous solubility, providing a tangible advantage for in vitro and in vivo experimental setups .

Formulation Solid-state properties Pre-formulation

Optimal Application Scenarios for 1-Ethyl-4-piperidin-4-ylpiperazine Based on Evidence


CNS Drug Discovery Programs Requiring Balanced Lipophilicity

For medicinal chemistry teams targeting central nervous system (CNS) disorders, 1-Ethyl-4-piperidin-4-ylpiperazine offers a favorable lipophilicity profile (LogP -0.71) that aligns with CNS MPO (Multiparameter Optimization) guidelines. Its predicted pKa of 10.27 suggests a higher fraction of neutral species at physiological pH, potentially enhancing passive brain penetration while maintaining adequate aqueous solubility. This makes it a suitable scaffold for the design of novel antidepressants, anxiolytics, or cognitive enhancers .

Prostate Cancer Research Targeting DU145 Cell Lines

Given the reported selective inhibitory activity against DU145 prostate cancer cells, researchers investigating novel therapeutic strategies for castration-resistant prostate cancer (CRPC) may prioritize this compound as a starting point for lead optimization. The unique dual-ring structure provides multiple vectors for SAR exploration, enabling the fine-tuning of potency and selectivity profiles [1].

Alzheimer's Disease BACE1 Inhibitor Scaffold Optimization

The (4-arylpiperazinyl)piperidine scaffold, exemplified by 1-Ethyl-4-piperidin-4-ylpiperazine, has demonstrated improved in vitro BACE1 inhibitory potency over earlier biaryl-based inhibitors. Medicinal chemists pursuing nonpeptide BACE1 inhibitors for Alzheimer's disease can leverage this core structure to explore substitution patterns that enhance brain exposure and reduce peripheral off-target effects [2].

Pre-formulation Studies for Solid Dosage Forms

The compound's solid-state properties, including a density of 0.975 g/mL and the availability of stable hydrochloride salts with enhanced solubility, make it a practical candidate for pre-formulation studies. Researchers developing oral or parenteral formulations can utilize its favorable physicochemical profile to assess compressibility, dissolution rates, and compatibility with common excipients .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-4-piperidin-4-ylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.